molecular formula C11H11N3O2S2 B8476366 2,3-Dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide

2,3-Dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide

Cat. No. B8476366
M. Wt: 281.4 g/mol
InChI Key: WAHPHYXPJFANMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide is a useful research compound. Its molecular formula is C11H11N3O2S2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-sulfonamide

InChI

InChI=1S/C11H11N3O2S2/c15-18(16,14-11-13-3-4-17-11)10-2-1-8-6-12-7-9(8)5-10/h1-5,12H,6-7H2,(H,13,14)

InChI Key

WAHPHYXPJFANMM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(2,2,2-Trichloro-acetyl)-2,3-dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide (0.10 g, 0.23 mmol) and KOH (0.03 g, 0.46 mmol) were stirred in a mixture of EtOH (0.5 mL) and H2O (0.13 mL) for 19 h at room temperature. The solution was acidified with acetic acid and concentrated in vacuo. The white solid was used in the next step without further purification. LC/MS (10-99% CH3CN), M/Z: M+1 obs=282.3; tR=2.62 min.
Name
2-(2,2,2-Trichloro-acetyl)-2,3-dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=C(N1Cc2ccc(S(=O)(=O)Nc3nccs3)cc2C1)C(Cl)(Cl)Cl
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